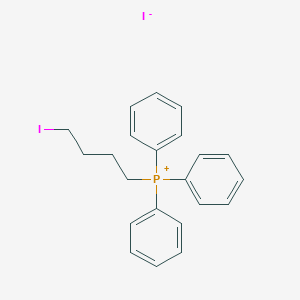

(4-碘丁基)三苯基膦碘

科学研究应用

IBTP 碘化物具有广泛的科学研究应用:

作用机制

生化分析

Biochemical Properties

IBTP (iodide) plays a significant role in biochemical reactions. It is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This property allows it to be used to identify the thiol redox state . The compound interacts with enzymes and proteins, particularly those in the mitochondria . For instance, it has been shown to bind to protein thiols through reversible selenenylsulfide bonds .

Cellular Effects

The effects of (4-Iodobutyl)(triphenyl)phosphanium iodide on cells are primarily observed in the mitochondria, where it is selectively taken up . It has been shown to be an effective antioxidant that degrades phospholipid hydroperoxides, prevents lipid peroxidation, and protects mitochondria from oxidative damage . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4-Iodobutyl)(triphenyl)phosphanium iodide involves its interaction with mitochondrial thiols. The compound is reduced by glutathione (GSH) to the selenol form, and subsequent reaction with a peroxide reforms the ebselen moiety . This mechanism allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown that both (4-Iodobutyl)(triphenyl)phosphanium iodide and ebselen decrease apoptosis induced by oxidative stress, suggesting that they can decrease mitochondrial oxidative stress .

Metabolic Pathways

The metabolic pathways involving (4-Iodobutyl)(triphenyl)phosphanium iodide are primarily associated with its interactions with mitochondrial thiols

Transport and Distribution

(4-Iodobutyl)(triphenyl)phosphanium iodide is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This suggests that it may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of (4-Iodobutyl)(triphenyl)phosphanium iodide is primarily in the mitochondria . This localization can have effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

IBTP 碘化物的合成涉及在特定条件下三苯基膦与烷基碘的反应 . 该反应通常需要二氯甲烷等溶剂,并在室温下进行。 然后通过重结晶或色谱法纯化产物 . 工业生产方法可能涉及扩大该反应的规模并优化条件以确保高产率和纯度 .

化学反应分析

IBTP 碘化物经历几种类型的化学反应,包括:

硫醇特异性反应: 它与蛋白质中的硫醇基团反应形成稳定的硫醚加合物.

氧化和还原: 该化合物可以参与氧化还原反应,特别是在氧化应激普遍存在的线粒体环境中.

取代反应: 在适当条件下,碘离子可以被其他亲核试剂取代.

这些反应中常用的试剂包括含硫醇的化合物、氧化剂和亲核试剂。 这些反应形成的主要产物是硫醚加合物和取代衍生物 .

相似化合物的比较

IBTP 碘化物在其特异性标记线粒体蛋白硫醇的能力方面是独特的。类似的化合物包括:

三苯基膦衍生物: 这些化合物也在线粒体中积累,但可能没有相同的硫醇特异性反应性.

线粒体靶向抗氧化剂: 像 MitoQ 和 SkQ1 这样的化合物靶向线粒体,但主要作为抗氧化剂而不是硫醇反应性探针.

属性

IUPAC Name |

4-iodobutyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDMWKLGLADJFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23I2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587901 | |

| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159085-21-9 | |

| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

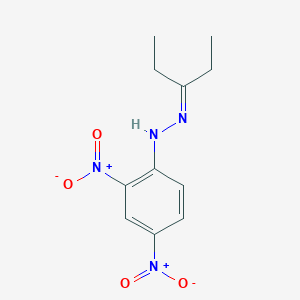

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

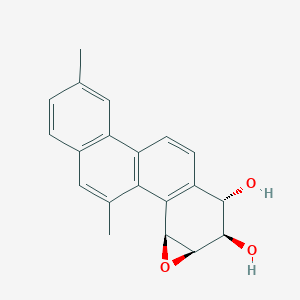

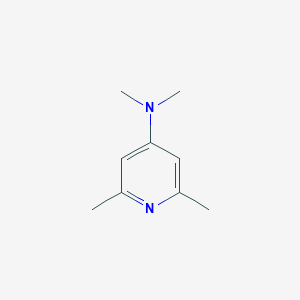

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)